molecular formula C17H21N5O2 B6945598 N-(5-morpholin-4-ylpyridin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide

N-(5-morpholin-4-ylpyridin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide

Cat. No.: B6945598
M. Wt: 327.4 g/mol
InChI Key: GCOQRQQEAOVCTP-UHFFFAOYSA-N
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Description

N-(5-morpholin-4-ylpyridin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide is a complex organic compound that features a unique structure combining morpholine, pyridine, and imidazopyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(5-morpholin-4-ylpyridin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-17(13-3-5-22-6-4-18-16(22)11-13)20-15-2-1-14(12-19-15)21-7-9-24-10-8-21/h1-2,4,6,12-13H,3,5,7-11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOQRQQEAOVCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CC1C(=O)NC3=NC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-morpholin-4-ylpyridin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine and imidazopyridine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-morpholin-4-ylpyridin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

N-(5-morpholin-4-ylpyridin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-morpholin-4-ylpyridin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-morpholin-4-ylpyridin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide is unique due to its combination of morpholine, pyridine, and imidazopyridine moieties, which confer distinct chemical and biological properties.

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